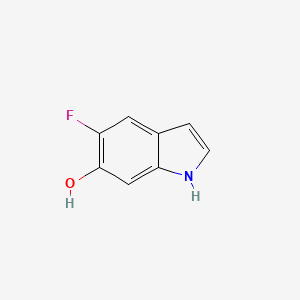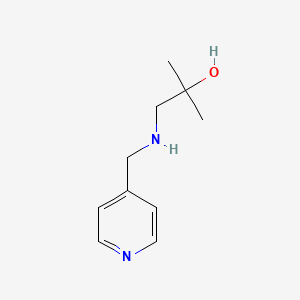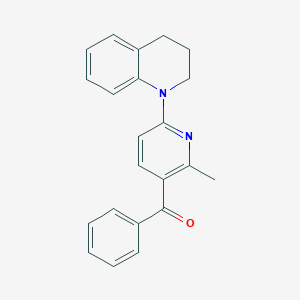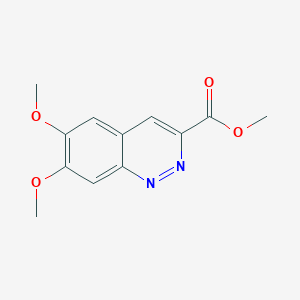
Methyl 6,7-dimethoxycinnoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6,7-dimethoxycinnoline-3-carboxylate is a chemical compound with the molecular formula C12H12N2O4 and a molecular weight of 248.23. It is primarily used in proteomics research . This compound is characterized by its cinnoline core, which is a heterocyclic aromatic organic compound containing nitrogen atoms at positions 1 and 2 of the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6,7-dimethoxycinnoline-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 6,7-dimethoxy-2-nitrobenzaldehyde with methyl cyanoacetate in the presence of a base, followed by cyclization and esterification steps to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6,7-dimethoxycinnoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring or ester group.
Wissenschaftliche Forschungsanwendungen
Methyl 6,7-dimethoxycinnoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of methyl 6,7-dimethoxycinnoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and targets depend on the specific biological context and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 6,7-dimethoxyquinoline-3-carboxylate
- Methyl 6,7-dimethoxyisoquinoline-3-carboxylate
- Methyl 6,7-dimethoxybenzofuran-3-carboxylate
Uniqueness
Methyl 6,7-dimethoxycinnoline-3-carboxylate is unique due to its cinnoline core, which imparts distinct chemical and biological properties compared to similar compounds with different heterocyclic cores. This uniqueness makes it valuable in specific research applications where the cinnoline structure is advantageous.
Eigenschaften
Molekularformel |
C12H12N2O4 |
|---|---|
Molekulargewicht |
248.23 g/mol |
IUPAC-Name |
methyl 6,7-dimethoxycinnoline-3-carboxylate |
InChI |
InChI=1S/C12H12N2O4/c1-16-10-5-7-4-9(12(15)18-3)14-13-8(7)6-11(10)17-2/h4-6H,1-3H3 |
InChI-Schlüssel |
OOKJNDDKWZVQPH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C=C(N=N2)C(=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



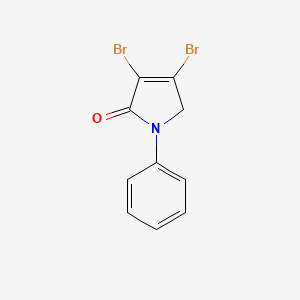
![2-(cyanomethyl)-N,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B15231045.png)
![3-Fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid](/img/structure/B15231061.png)

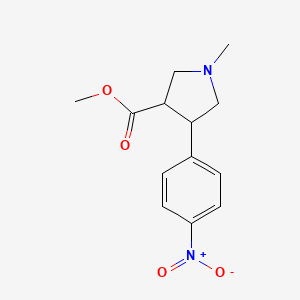
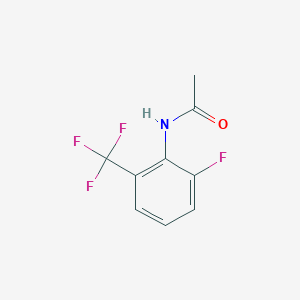

![5-chloro-2-cyclopropyl-1H-imidazo[4,5-b]pyridine](/img/structure/B15231109.png)
